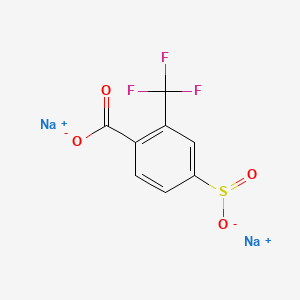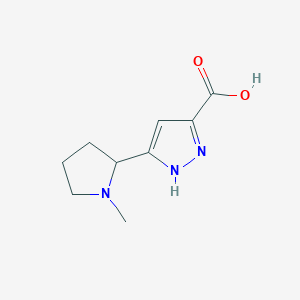
5-(1-methylpyrrolidin-2-yl)-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-methylpyrrolidin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both a pyrazole ring and a pyrrolidine ring
准备方法
The synthesis of 5-(1-methylpyrrolidin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as dichloromethane, ethyl acetate, and chloroform . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
化学反应分析
5-(1-methylpyrrolidin-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(1-methylpyrrolidin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3 hybridization, contributing to the stereochemistry of the molecule . This compound can bind to various proteins, potentially altering their function and leading to therapeutic effects.
相似化合物的比较
Similar compounds include:
Pyrrolidine-2-one: Known for its use in medicinal chemistry.
Pyrrolidine-2,5-diones: These compounds have applications in drug development.
Prolinol: Used in the synthesis of bioactive molecules.
Compared to these compounds, 5-(1-methylpyrrolidin-2-yl)-1H-pyrazole-3-carboxylic acid offers unique structural features that may enhance its utility in specific applications.
属性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC 名称 |
5-(1-methylpyrrolidin-2-yl)-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-12-4-2-3-8(12)6-5-7(9(13)14)11-10-6/h5,8H,2-4H2,1H3,(H,10,11)(H,13,14) |
InChI 键 |
KSIKYMAGHBUMAV-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC1C2=CC(=NN2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645108.png)
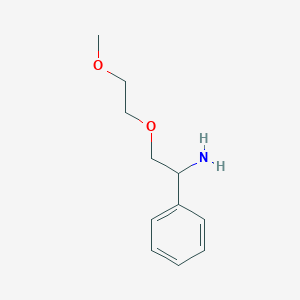
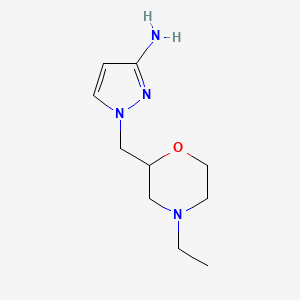
![Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B13645125.png)
![5,6-Diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B13645130.png)
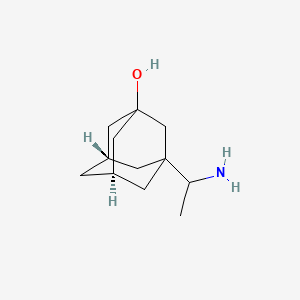

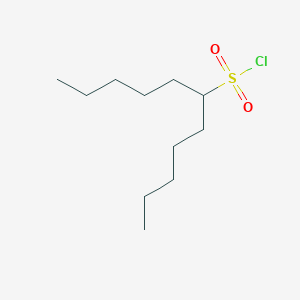
![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-((4-(((4-(acryloyloxy)butoxy)carbonyl)oxy)benzoyl)oxy)benzoate)](/img/structure/B13645172.png)
![1-{[(3-Bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid](/img/structure/B13645173.png)

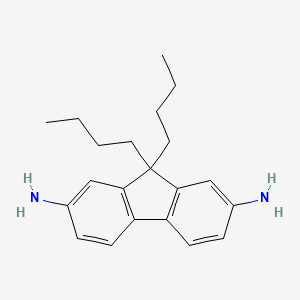
![Methyl 1-((5,8-dioxaspiro[3.4]octan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B13645195.png)
